5,7-Difluorobenzo[b]furan-3(2H)-one is classified as a benzofuran derivative. Benzofurans are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
The synthesis of 5,7-Difluorobenzo[b]furan-3(2H)-one typically involves cyclization reactions of appropriate precursors. One common synthetic route includes:
Other synthetic methods may involve transition-metal-catalyzed reactions or base-induced cyclizations, which have been shown to produce various substituted derivatives of 3(2H)-furanones .
The molecular structure of 5,7-Difluorobenzo[b]furan-3(2H)-one can be described as follows:
C1=CC=C2C(=C1)C(=O)OC=C2F
5,7-Difluorobenzo[b]furan-3(2H)-one can participate in various chemical reactions:
The mechanism of action for 5,7-Difluorobenzo[b]furan-3(2H)-one primarily involves its interaction with biological targets:
The physical and chemical properties of 5,7-Difluorobenzo[b]furan-3(2H)-one include:
Property | Value |
---|---|
Molecular Weight | 166.11 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents (e.g., ethanol) |
Stability | Stable under normal laboratory conditions |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
5,7-Difluorobenzo[b]furan-3(2H)-one has several notable applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4